4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinolinedione core structure with bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the preparation of 3-bromo-4-fluorobenzaldehyde, which is achieved by bromination and fluorination of benzaldehyde.
Cyclization: The phenyl intermediate is then subjected to cyclization reactions to form the quinolinedione core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinone derivatives.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds .
Scientific Research Applications
4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity . The compound can also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
4-fluoro-3-bromophenylamine: Another related compound with similar substituents.
5-bromo-2-chloro-4-fluorobenzaldehyde: A structurally similar compound with additional chlorine substitution.
Uniqueness
4-(3-BROMO-4-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of the quinolinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFNO2/c1-17(2)7-13-16(14(21)8-17)10(6-15(22)20-13)9-3-4-12(19)11(18)5-9/h3-5,10H,6-8H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJTZIHYXNANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)F)Br)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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